4-(N-Ethylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N-Ethylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-12-6 . It has a molecular weight of 193.01 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
- Intermediate in Organic Synthesis: Compounds of arylboronic acid, including derivatives like 4-(2-(diethylamino)ethyl) phenyl acid, serve as important intermediates in organic synthesis due to their low toxicity, thermal stability, and functional group compatibility (Zhang Da, 2015).
Nanotechnology and Material Science
- Stimuli-Responsive Nanomaterials: Phenylboronic acid-containing nanomaterials exhibit stimuli-responsive characteristics. They are synthesized via processes like aqueous dispersion polymerization and have applications in biomedical engineering (U. Hasegawa, T. Nishida, A. J. Vlies, 2015).
- Intelligent Bio-Hydrogels: Intelligent cellulose/phenylboronic acid composite bio-hydrogels with glucose and pH-responsive properties are prepared for potential applications in various fields. These hydrogels are characterized by their self-regulation of insulin release (H. Peng, Xiaoyu Ning, Gang Wei, Shaopeng Wang, Guoliang Dai, Anqi Ju, 2018).
Biomedical Engineering
- Drug Delivery Systems: Phenylboronic acid-modified nanoparticles are used in advanced bio-applications, including drug delivery systems, due to their unique ability to form reversible complexes with polyols like sugar (Tianyu Lan, Qianqian Guo, 2019).
Pharmaceutical Applications
Gene Therapy
Phenylboronic acid-modified polyamidoamine demonstrates a strong anti-proliferative effect through cell apoptosis and cell cycle arrest, providing a platform for tumor gene therapy (Jiebing Yang, Jiayuan Zhang, Yong Liu, Zhiyuan Shi, Haobo Han, Quanshun Li, 2019).
Glucose-Sensing Materials
Photonic crystal glucose-sensing materials using phenylboronic acid derivatives are developed for noninvasive monitoring of glucose, which is significant for diabetes management (V. Alexeev, Sasmita Das, D. Finegold, S. Asher, 2004).
Glucose-Responsive Polymeric Nanoparticles
Phenylboronic acid-based nanoparticles are synthesized for glucose-responsive drug delivery, especially in insulin delivery systems (Rujiang Ma, Linqi Shi, 2014).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles show potential as antiviral therapeutics, providing a new approach to viral entry inhibitors (M. Khanal, Thibaut Vausselin, A. Barras, Omprakash Bande, K. Turcheniuk, Mohammed Benazza, V. Zaitsev, C. Teodorescu, R. Boukherroub, A. Siriwardena, J. Dubuisson, S. Szunerits, 2013).
Chemical Engineering
Catalysis in Chemical Reactions
Phenylboronic acid is used as a catalyst for synthesis reactions, such as the three-component synthesis of tetrahydrobenzo[b]pyrans, due to its non-toxicity and environmental friendliness (Sara Nemouchi, R. Boulcina, B. Carboni, A. Debache, 2012).
Applications in Pharmaceutical and Chemical Engineering
Phenylboronic acid and its derivatives are widely used for recognition, separation, and detection of compounds like saccharides, glycolipids, and glycoproteins, with applications in insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability would depend on various factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual. As for the action environment, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[4-(ethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAYSCOAAAZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392225 | |
Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-12-6 | |
Record name | B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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